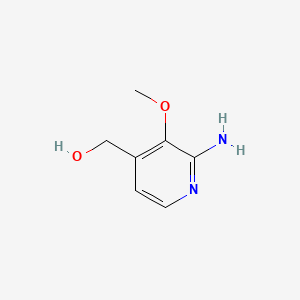
2-amino-3-methoxy-4-Pyridinemethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-amino-3-methoxy-4-Pyridinemethanol is a chemical compound with the molecular formula C7H10N2O2 It is a derivative of pyridine, a basic heterocyclic organic compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-3-methoxy-4-Pyridinemethanol can be achieved through several methods. One common approach involves the reduction of methyl isonicotinate using sodium borohydride and lithium chloride in tetrahydrofuran. The reaction mixture is heated under reflux for 6-8 hours, followed by quenching with an acid solution to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reagents and conditions but is optimized for efficiency and yield. The use of continuous flow reactors and automated systems can enhance the production rate and consistency of the compound.
Análisis De Reacciones Químicas
Types of Reactions
2-amino-3-methoxy-4-Pyridinemethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert it into different derivatives, depending on the reducing agents used.
Substitution: The amino and methoxy groups can participate in substitution reactions, leading to the formation of various substituted pyridines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents and nucleophiles are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyridine N-oxides, while reduction can produce different amino alcohol derivatives.
Aplicaciones Científicas De Investigación
2-amino-3-methoxy-4-Pyridinemethanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a building block for more complex molecules.
Mecanismo De Acción
The mechanism of action of 2-amino-3-methoxy-4-Pyridinemethanol involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction and metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 2-amino-4-methylpyridine
- 2-amino-5-pyridinemethanol
- 2-amino-3-hydroxypyridine
Uniqueness
2-amino-3-methoxy-4-Pyridinemethanol is unique due to its specific substitution pattern on the pyridine ring. The presence of both amino and methoxy groups at distinct positions provides unique chemical and biological properties. This makes it a valuable compound for various applications, distinguishing it from other similar pyridine derivatives.
Propiedades
Fórmula molecular |
C7H10N2O2 |
|---|---|
Peso molecular |
154.17 g/mol |
Nombre IUPAC |
(2-amino-3-methoxypyridin-4-yl)methanol |
InChI |
InChI=1S/C7H10N2O2/c1-11-6-5(4-10)2-3-9-7(6)8/h2-3,10H,4H2,1H3,(H2,8,9) |
Clave InChI |
PRJBUAJSZWBPKW-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CN=C1N)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















